Barbituric acid, 5-allyl-1,3-dicyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-allyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is known for its role as a precursor to barbiturate drugs. This compound features an allyl group at the 5-position and two cyclohexyl groups at the 1 and 3 positions.
Preparation Methods
The synthesis of 5-allyl-1,3-dicyclohexylbarbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of glacial acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, followed by crystallization to obtain the product with high purity . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Barbituric acid derivatives, including 5-allyl-1,3-dicyclohexylbarbituric acid, undergo various chemical reactions such as:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Common reagents for substitution reactions include alkyl halides and other electrophiles, leading to the formation of various substituted products
Scientific Research Applications
Barbituric acid derivatives have been extensively studied for their applications in:
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their potential biological activities, including enzyme inhibition.
Medicine: Explored for their pharmacological properties, particularly as central nervous system depressants.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to a sedative effect .
Comparison with Similar Compounds
Barbituric acid, 5-allyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid (Barbital): Known for its hypnotic properties.
5-Phenylbarbituric acid (Phenobarbital): Used as an anticonvulsant.
5-Allyl-5-isopropylbarbituric acid (Enallylpropymal): Investigated for its unique hydrogen-bonding motifs
Each of these compounds has unique structural features and pharmacological properties, making them suitable for different applications.
Properties
CAS No. |
743-43-1 |
---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H28N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2,14-16H,1,3-13H2 |
InChI Key |
VTHNOHNTKWFDGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.